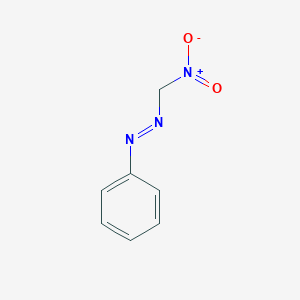
Diazene, (nitromethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (nitromethyl)phenyl-, also known as (nitromethyl)phenyl diazene, is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (nitromethyl)phenyl diazene typically involves the reaction of nitromethylbenzene with diazonium salts. One common method is the reduction of nitrobenzene derivatives to form the corresponding aniline, which is then diazotized and coupled with nitromethane under controlled conditions .
Industrial Production Methods: Industrial production of (nitromethyl)phenyl diazene often employs catalytic hydrogenation of nitro compounds followed by diazotization. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: (Nitromethyl)phenyl diazene can undergo oxidation reactions to form nitroso compounds and other oxidized derivatives.
Reduction: Reduction of this compound typically yields amines or hydrazines, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed:
Oxidation: Nitroso compounds, nitro compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, substituted phenyl diazenes.
Chemistry:
Synthesis of Complex Molecules: (Nitromethyl)phenyl diazene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound is utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry:
Wirkmechanismus
The mechanism of action of (nitromethyl)phenyl diazene involves its ability to undergo cis-trans isomerization, which is influenced by light and heat. This isomerization can affect the compound’s reactivity and interaction with other molecules. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Similar in structure but lacks the nitromethyl group.
Nitrobenzene: Contains a nitro group but lacks the diazene functionality.
Phenylhydrazine: Contains a hydrazine group instead of a diazene group.
Uniqueness: (Nitromethyl)phenyl diazene is unique due to the presence of both nitromethyl and diazene groups, which confer distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
169139-54-2 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
nitromethyl(phenyl)diazene |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-8-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
BLUAOQCAMQUCJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
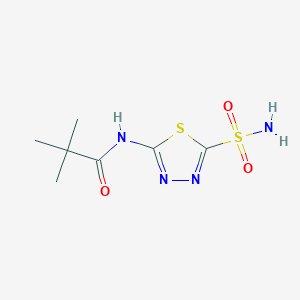
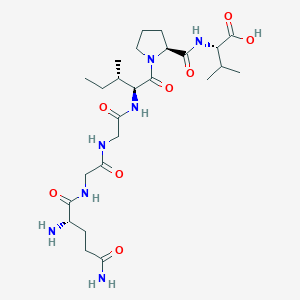

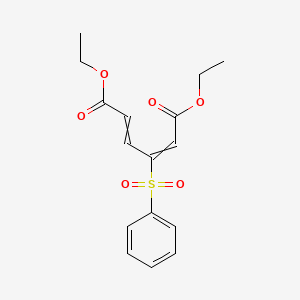
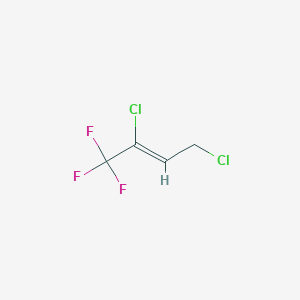
![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
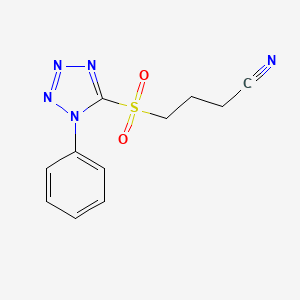
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
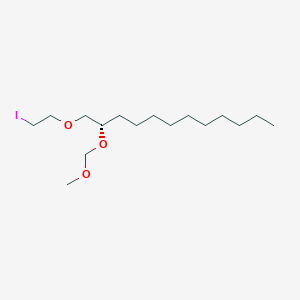
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
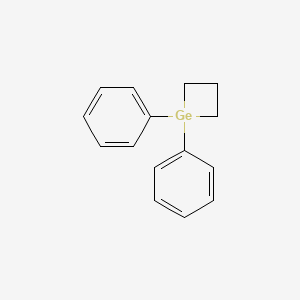
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)
